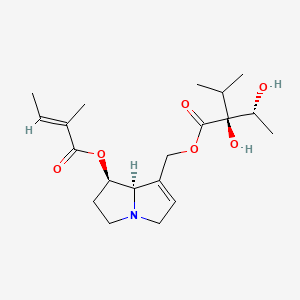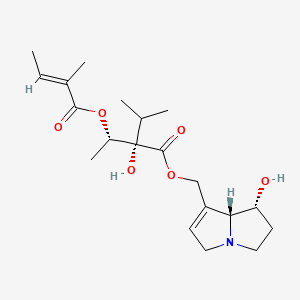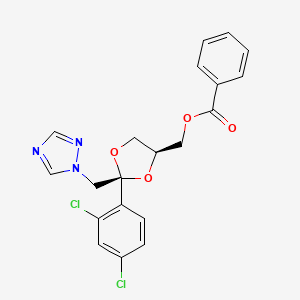
Myoscorpine
Overview
Description
Myoscorpine is a pyrrolizidine alkaloid, a class of secondary metabolites produced by various plant families. These compounds are known for their role in plant defense mechanisms against herbivores. This compound is found in the roots of Lithospermum erythrorhizon and other plants in the Boraginaceae family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myoscorpine involves several steps, starting with the formation of homospermidine from putrescine and spermidine, catalyzed by homospermidine synthase . This is followed by oxidation reactions to form the pyrrolizidine structure . The specific conditions for these reactions typically include the use of dithiothreitol, EDTA, and β-nicotinamide-adenine dinucleotide at a pH of 8.7 and a temperature of 37°C .
Industrial Production Methods: Industrial production of this compound is less common due to its complex synthesis and the presence of toxic pyrrolizidine alkaloids. extraction from natural sources, such as the roots of Lithospermum erythrorhizon, is a viable method. This involves solvent extraction using chloroform, dichloromethane, ethyl acetate, or acetone .
Chemical Reactions Analysis
Types of Reactions: Myoscorpine undergoes various chemical reactions, including oxidation, reduction, and substitution. The initial step involves the oxidation of homospermidine to form the pyrrolizidine structure .
Common Reagents and Conditions: Common reagents used in these reactions include dithiothreitol, EDTA, and β-nicotinamide-adenine dinucleotide . The reactions are typically carried out at a pH of 8.7 and a temperature of 37°C .
Major Products: The major products formed from these reactions include this compound N-oxide and other pyrrolizidine alkaloids such as 7-acetylintermedine N-oxide and 3-acetylthis compound N-oxide .
Scientific Research Applications
Myoscorpine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for other compounds . In biology, this compound and other pyrrolizidine alkaloids are investigated for their role in plant defense mechanisms and interactions with herbivores . In medicine, this compound’s toxic properties are of interest for developing treatments for poisoning and understanding its effects on human health . Industrial applications include its use in the production of natural dyes and other plant-derived products .
Mechanism of Action
The mechanism of action of myoscorpine involves its interaction with molecular targets and pathways in plants and herbivores. Homospermidine synthase catalyzes the formation of homospermidine, which is then converted into the pyrrolizidine structure through oxidation reactions . These compounds act as defense mechanisms in plants by deterring herbivores and can be converted into sex pheromones by certain insects .
Comparison with Similar Compounds
Myoscorpine is similar to other pyrrolizidine alkaloids such as 7-acetylintermedine, 7-acetyllycopsamine, echimidine, intermedine, lasiocarpine, lycopsamine, symlandine, symphytine, and symviridine . What sets this compound apart is its specific chemical structure and the unique pathways involved in its biosynthesis . Additionally, its presence in certain plants and its role in plant-insect interactions highlight its uniqueness among pyrrolizidine alkaloids .
Properties
IUPAC Name |
[(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16-,17-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPTZQHBOWRTF-MVEITQORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)O)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231837 | |
| Record name | Myoscorpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82535-76-0 | |
| Record name | Myoscorpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082535760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myoscorpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYOSCORPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/755V48P1HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)



